molecular formula C20H22O5 B103626 Homoegonol CAS No. 17375-66-5

Homoegonol

Cat. No. B103626
CAS RN: 17375-66-5
M. Wt: 342.4 g/mol
InChI Key: PFOARMALXZGCHY-UHFFFAOYSA-N
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Description

Homoegonol Description

Homoegonol is a lignan compound derived from styraxlignolide A, which is isolated from Styrax japonica, a plant traditionally used in Korean medicine for treating inflammatory diseases . It has been studied for its potential therapeutic effects, particularly in the context of allergic asthma .

Synthesis Analysis

The synthesis of homoegonol has been approached through various methods. One efficient protocol starts with eugenol, a naturally occurring precursor, and involves sequential acylation and intramolecular Wittig reactions to construct the benzofuran moiety characteristic of homoegonol . Another method reported the synthesis of 2-aryl/alkyl-5-bromo-7-methoxy benzofurans from o-Vanillin, which was then converted into homoegonol using a Heck reaction with ethyl/methyl acrylate in the presence of a palladium catalyst .

Molecular Structure Analysis

While the specific molecular structure analysis of homoegonol is not detailed in the provided papers, the general structure of benzofurans, to which homoegonol belongs, is well-understood. Benzofurans are characterized by a fused benzene and furan ring, and homoegonol features additional substituents that contribute to its biological activity .

Chemical Reactions Analysis

Homoegonol's chemical reactivity has not been explicitly discussed in the provided papers. However, the synthesis methods suggest that it can participate in reactions typical of benzofurans, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of homoegonol have been explored to some extent. A liquid chromatography-tandem mass spectrometry method was developed for the quantification of homoegonol in rat plasma, indicating its stability and suitability for pharmacokinetic studies . The pharmacokinetics of homoegonol were found to be dose-independent after both intravenous and oral administration in rats .

Case Studies and Applications

Homoegonol has been studied in the context of allergic asthma. In a murine model, homoegonol treatment led to reduced inflammatory cell counts, Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and serum IgE levels compared to control mice sensitized and challenged with ovalbumin (OVA). Histological analysis showed that homoegonol attenuated airway inflammation and mucus overproduction, likely through the reduction of inducible nitric oxide synthase and matrix metalloproteinase-9 expression . These findings suggest that homoegonol has potential as a therapeutic drug for allergic asthma.

Scientific Research Applications

Anti-Asthmatic Properties

Homoegonol, derived from Styrax japonica, has shown promise as a treatment for allergic asthma. In a study using an ovalbumin-induced murine asthma model, homoegonol was found to effectively suppress asthmatic responses. This included reduced inflammatory cell counts, Th2 cytokines in bronchoalveolar lavage fluid, airway hyperresponsiveness, and IgE in serum. Histological analysis also showed reduced airway inflammation and mucus overproduction in the airway epithelial lesions (Shin et al., 2014).

Pharmacokinetics Studies

A study developed a method for quantifying homoegonol in rat plasma using liquid chromatography-tandem mass spectrometry. This method was used to analyze the pharmacokinetics of homoegonol, revealing that it is almost completely metabolized in rats. This research is significant for understanding homoegonol's distribution and metabolism in the body (Jeong et al., 2014).

Metabolic Pathway in Humans

Another study explored the metabolic pathway of homoegonol in human liver microsomes. The research identified the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes involved in its metabolism. This is important for understanding homoegonol's potential interactions with other drugs and its overall safety profile (Kwon et al., 2015).

Cytotoxic Activity Against Cancer Cells

Homoegonol has been studied for its cytotoxic activity against various cancer cell lines. Research found that homoegonol, along with another lignan, egonol, demonstrated significant cytotoxicity against tumor cell lines, suggesting their potential use in cancer treatment (Oliveira et al., 2016).

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOARMALXZGCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169651
Record name Homoegonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homoegonol

CAS RN

17375-66-5
Record name Homoegonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoegonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
PF de Oliveira, JL Damasceno, CS Bertanha… - Cytotechnology, 2016 - Springer
The benzofuran lignans egonol and homoegonol are found in all species of the genus Styrax. Since natural products are important sources of new anticancer drugs, this study …
Number of citations: 31 link.springer.com
ACG Moraes, CS Bertanha… - Biomedical …, 2012 - Wiley Online Library
Styrax camporum Pohl, known in Brazil as ‘estoraque do campo’ or ‘cuia de brejo’, has been used in the treatment of gastrointestinal diseases. The therapeutic action of S. camporum …
IS Shin, KS Ahn, NR Shin, CM Jeon, OK Kwon… - Archives of pharmacal …, 2014 - Springer
… Considering these properties of homoegonol, we predicted that homoegonol would reduce … the homoegonol from S. japonica and investigated the protective effects of homoegonol on …
Number of citations: 24 link.springer.com
PF de Oliveira, JL Damasceno, HD Nicolella… - Biological and …, 2016 - jstage.jst.go.jp
This study evaluated the influence of Styrax camporum stems hydroalcoholic extract (SCHE) and of chemical markers of the genus, egonol (EG) and homoegonol (HE), on DNA damage …
Number of citations: 4 www.jstage.jst.go.jp
SS Kwon, JH Kim, HU Jeong, KS Ahn, SR Oh… - Drug Metabolism and …, 2015 - Elsevier
… and in vivo metabolism of homoegonol in animals and humans. … homoegonol formed from in vitro incubation of homoegonol … enzymes responsible for homoegonol metabolism in human …
Number of citations: 5 www.sciencedirect.com
A Sivaraman, JS Kim, DS Harmalkar… - Journal of Natural …, 2020 - ACS Publications
2-Aryl/alkylbenzofurans, which constitute an important subclass of naturally occurring lignans and neolignans, have attracted extensive synthetic efforts due to their useful biological …
Number of citations: 11 pubs.acs.org
TS Reddy, K Raja, SBM Surya - Results in Chemistry, 2023 - Elsevier
… To produce Homoegonol and Egonol with high yields via a divergent synthetic method, we … and Homoegonol, binding energy is −10.16 kcal/mol for both Homoegonol and egonol. …
Number of citations: 0 www.sciencedirect.com
KR More, RS Mali - Tetrahedron, 2016 - Elsevier
We herein report the general, versatile, and convenient method for the synthesis of 2-arly/alkyl-5-bromo-7-methoxy benzofurans from easily available o-Vanillin in five steps. These …
Number of citations: 12 www.sciencedirect.com
HU Jeong, SS Kwon, DG Hwang… - Biomedical …, 2014 - Wiley Online Library
… The overall recovery of homoegonol from rat plasma using protein precipitation was 99.7 ± … of homoegonol or a bioanalytical method for the quantification of homoegonol in biological …
SR Tummuri, R Karreddula, T Reddy… - Available at SSRN …, 2023 - papers.ssrn.com
… To produce Homoegonol and Egonol with high yields via a divergent synthetic method, we … and Homoegonol, binding energy is -10.16 kcal/mol for both Homoegonol and egonol. …
Number of citations: 2 papers.ssrn.com

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